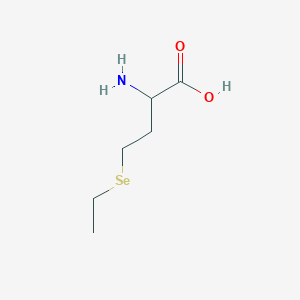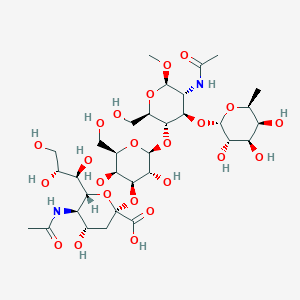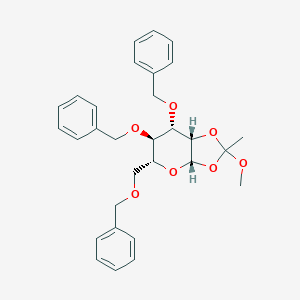
3,4,6-三-O-苄基-β-D-甘露吡喃糖 1,2-(甲基正缩醛)
描述
3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate) is a synthetic carbohydrate derivative. It is commonly used as an intermediate in the synthesis of various glycosylation reactions. This compound is characterized by its complex structure, which includes multiple benzyl groups and a methyl orthoacetate moiety, making it a valuable tool in organic synthesis and medicinal chemistry.
科学研究应用
3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate) is extensively used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: In the study of carbohydrate-protein interactions and the development of glycosylated biomolecules.
Medicine: For the synthesis of glycosylated drugs and therapeutic agents.
Industry: In the production of specialty chemicals and advanced materials.
作用机制
Target of Action
It is known to be a synthetic intermediate used in glycosylation reactions , which are critical for various biological processes including protein folding, cellular signaling, and cell-cell adhesion.
Mode of Action
The compound acts as a glycosyl donor in glycosylation reactions . Typically, the methyl orthoester protecting group is first removed by mild acid hydrolysis, producing a glycosyl donor . The removal of the O-benzyl protecting groups is performed late in the synthesis .
Biochemical Pathways
The compound is involved in carbohydrate metabolism, specifically in the formation of glycosidic bonds . These bonds are crucial for the structure and function of many biological molecules, including glycoproteins and glycolipids. The downstream effects of these pathways can impact a wide range of biological processes, from cell signaling to immune response.
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it is involved in. As a glycosyl donor, it could contribute to the formation of complex carbohydrates, impacting the structure and function of various biomolecules .
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the removal of the methyl orthoester protecting group is achieved through mild acid hydrolysis , suggesting that the compound’s activity could be influenced by pH.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate) typically involves the protection of hydroxyl groups in mannopyranose followed by benzylation. The methyl orthoacetate group is introduced through a reaction with orthoesters under acidic conditions. The process generally includes:
Protection of Hydroxyl Groups: The hydroxyl groups of mannopyranose are protected using benzyl groups through benzylation reactions.
Introduction of Methyl Orthoacetate: The protected mannopyranose is then reacted with methyl orthoacetate under acidic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the orthoacetate moiety, converting it into simpler alcohol derivatives.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines under basic conditions.
Major Products:
Oxidation Products: Benzaldehyde derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various functionalized mannopyranose derivatives.
相似化合物的比较
- 2,3,4,6-Tetra-O-benzyl-D-galactopyranose
- 2,3,6-Tri-O-benzyl-D-glucopyranose
- 1,2,3,4-Tetra-O-acetyl-D-glucopyranose
Comparison: 3,4,6-Tri-O-benzyl-b-D-mannopyranose 1,2-(methyl orthoacetate) is unique due to its specific combination of benzyl and methyl orthoacetate groups, which provide distinct protective and reactive properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly useful in complex synthetic pathways.
属性
IUPAC Name |
(3aS,5R,6R,7S,7aS)-2-methoxy-2-methyl-6,7-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O7/c1-30(31-2)36-28-27(34-20-24-16-10-5-11-17-24)26(33-19-23-14-8-4-9-15-23)25(35-29(28)37-30)21-32-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28+,29+,30?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDVHQXHQOSKCS-LGPOITBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(C(OC2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


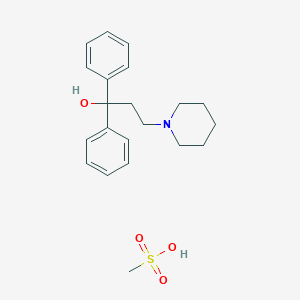
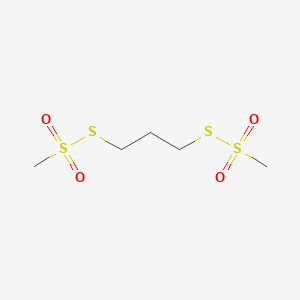

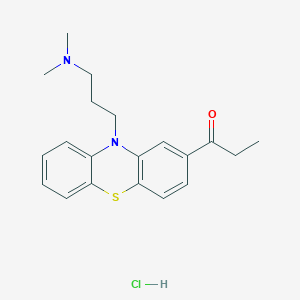
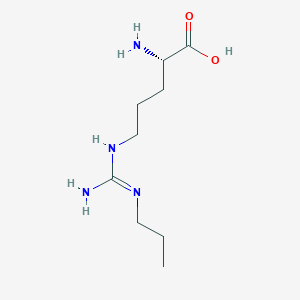
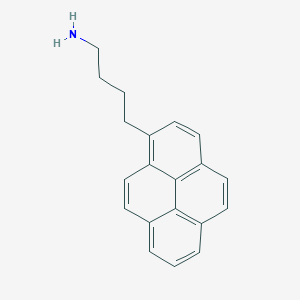
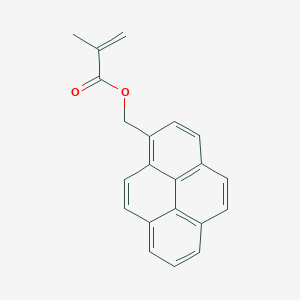

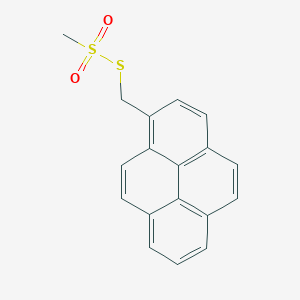
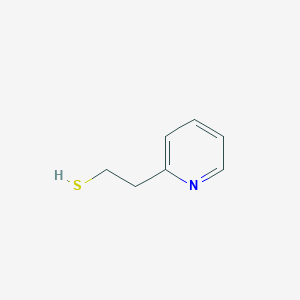
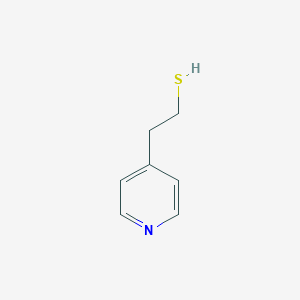
![S-[2-(Pyridin-2-yl)ethyl] ethanethioate](/img/structure/B13861.png)
